

Application Notes for High-Throughput Screening with PF-06463922 (Lorlatinib)

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Compound of Interest		
Compound Name:	PF-303	
Cat. No.:	B610026	Get Quote

Introduction

These application notes provide detailed protocols and data for the use of PF-06463922 (Lorlatinib) in high-throughput screening (HTS) assays for the discovery and characterization of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase inhibitors. PF-06463922 is a potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1.[1][2][3] It is particularly notable for its efficacy against a wide spectrum of resistance mutations that arise during treatment with earlier-generation ALK inhibitors and its ability to penetrate the blood-brain barrier.[1][2]

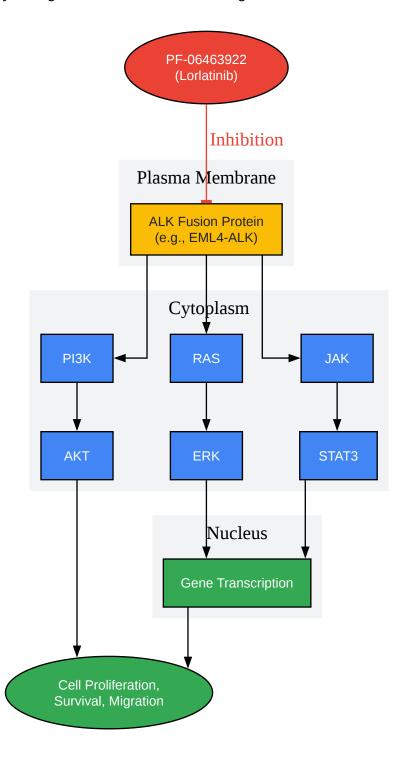
Note on Compound Nomenclature: The user specified "**PF-303**." Initial research identified **PF-303** as a Bruton's tyrosine kinase (BTK) inhibitor. However, the broader context of the request, focusing on HTS for kinase inhibitors and signaling pathways, strongly aligns with the well-documented ALK/ROS1 inhibitor PF-06463922 (Lorlatinib). These application notes are therefore based on PF-06463922.

Mechanism of Action and Signaling Pathway

PF-06463922 functions by competitively binding to the ATP pocket of the ALK and ROS1 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] Constitutive activation of ALK, often through chromosomal rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation, survival, and migration.[4] The primary signaling cascades activated by oncogenic



ALK include the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[4][5] Inhibition of ALK by PF-06463922 effectively abrogates these downstream signals.



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Caption: ALK signaling pathway and inhibition by PF-06463922.



Data Presentation: In Vitro Inhibitory Activity

PF-06463922 demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a comprehensive panel of clinically observed crizotinib-resistant ALK mutants.

Table 1: Biochemical Inhibitory Potency of PF-06463922

Target Kinase	Inhibition Constant (Ki) [nM]
Wild-Type ALK	<0.07

Data sourced from preclinical biochemical assays.[2]

Table 2: Cellular Inhibitory Potency (IC50) of PF-06463922 against ALK Mutations

Cell Line / ALK Mutant	ALK Phosphorylation IC50 [nM]	Cell Viability IC50 [nM]
Ba/F3 EML4-ALKWT	1-16	1-21
Ba/F3 EML4-ALKL1196M	15-43	29-41
Ba/F3 EML4-ALKG1269A	14-80	18-62
Ba/F3 EML4-ALKG1202R	77-113	114-156
Ba/F3 EML4-ALKC1156Y	1-3	3-10
H3122 EML4-ALKWT	1	9
H3122 EML4-ALKL1196M	15	29
H3122 EML4-ALKG1269A	14	20

Data compiled from various preclinical cellular assays.[2][6]

Table 3: Cellular Inhibitory Potency (IC50) of PF-06463922 against ROS1 Fusions



Cell Line / ROS1 Fusion Cell Proliferation IC50 [nM]	
HCC78 (SLC34A2-ROS1)	1.3
Ba/F3 (CD74-ROS1)	0.6

Data sourced from preclinical cell proliferation assays.[7]

High-Throughput Screening Protocols

PF-06463922 is an ideal positive control for HTS campaigns designed to identify novel ALK or ROS1 inhibitors. Below are representative protocols for both biochemical and cell-based screening assays.

HTS Workflow

A typical HTS campaign follows a tiered approach, starting with a broad primary screen to identify initial "hits," followed by more detailed secondary and tertiary assays for confirmation, characterization, and validation.



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Caption: A typical workflow for a kinase inhibitor HTS campaign.

Protocol 1: Primary Biochemical HTS using ADP-Glo™

This protocol describes a primary screen to identify inhibitors of ALK kinase activity by measuring ADP production. The ADP-Glo™ Kinase Assay is a robust, luminescent, homogeneous assay suitable for HTS.[4][8]

Objective: To identify compounds that inhibit recombinant ALK kinase activity at a single concentration.

Materials:



- Recombinant human ALK kinase domain
- Poly-Glu, Tyr (4:1) substrate
- ATP (Ultra-Pure)
- PF-06463922 (Positive Control)
- DMSO (Negative Control)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- 384-well low-volume white assay plates

Procedure:

- Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well assay plate. Dispense DMSO into control wells. Final compound concentration will be 10 μM in a 5 μL reaction volume.
- Enzyme/Substrate Preparation: Prepare a 2X ALK enzyme/substrate solution in Assay
 Buffer. The final concentrations in the 5 μL reaction should be optimized, but a starting point is 5 nM ALK and 0.2 mg/mL Poly-Glu, Tyr.
- Enzyme/Substrate Addition: Add 2.5 μL of the 2X enzyme/substrate solution to each well of the assay plate.
- Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near its Km for ALK (e.g., 10 μ M). Add 2.5 μ L of the 2X ATP solution to all wells to start the kinase reaction.
- Kinase Reaction: Incubate the plate for 60 minutes at room temperature.



- Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This
 will stop the kinase reaction and deplete the remaining unconsumed ATP.
- Incubation: Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion & Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.
- Incubation: Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

- Positive Control: Wells with ALK enzyme and DMSO (Maximum signal, 0% inhibition).
- Negative Control: Wells without ALK enzyme or with 1 μM PF-06463922 (Minimum signal, 100% inhibition).
- Calculate the percent inhibition for each test compound relative to the controls.
- Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Secondary Cell-Based HTS for ALK Phosphorylation

This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen and determine their potency in a more physiologically relevant context. This example uses a LanthaScreen™ Cellular Assay to measure the inhibition of ALK autophosphorylation.[9] [10]

Objective: To determine the IC50 of hit compounds by quantifying the inhibition of ALK autophosphorylation in a relevant cell line (e.g., H3122, which harbors the EML4-ALK fusion).

Materials:



- H3122 non-small cell lung cancer cells
- Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
- PF-06463922 (Reference Compound)
- LanthaScreen[™] Cellular Assay Lysis Buffer containing Terbium-labeled anti-phospho-ALK antibody
- 384-well cell culture-treated plates

Procedure:

- Cell Plating: Seed H3122 cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 μL of culture medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Preparation: Prepare 10-point, 3-fold serial dilutions of hit compounds and PF-06463922 in DMSO. Then, dilute these into culture medium to a 5X final concentration.
- Compound Treatment: Add 5 μL of the 5X compound solutions to the cells. Include DMSO-only wells as a vehicle control.
- Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO₂.
- Cell Lysis and Antibody Addition: Add 6 µL of the LanthaScreen[™] Lysis Buffer containing the Tb-labeled anti-phospho-ALK antibody to each well. This step lyses the cells and allows the antibody to bind to phosphorylated ALK.
- Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the GFP-tagged substrate if used, and 620 nm for the Terbium donor) following excitation at ~340 nm.
- Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against
 the compound concentration and fit the data to a four-parameter logistic equation to
 determine the IC50 value for each compound.



Conclusion

PF-06463922 is a highly potent and selective ALK/ROS1 inhibitor with excellent activity against a wide range of clinically relevant mutations. Its well-characterized profile makes it an essential tool compound for HTS campaigns aimed at discovering the next generation of ALK inhibitors. The protocols provided here offer a robust framework for the primary identification and secondary validation of novel inhibitors, leveraging established HTS technologies to ensure reliable and reproducible results.

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